molecular formula C17H20N2O4 B4967743 N-(2-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea

N-(2-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea

Cat. No. B4967743
M. Wt: 316.35 g/mol
InChI Key: YUBPOYYEPHOHMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea, also known as TU-100, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is derived from traditional Japanese medicine, and its synthesis method involves the extraction of plant-based ingredients.

Mechanism of Action

N-(2-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea works by regulating the immune system and reducing inflammation. It also has an inhibitory effect on tumor growth, making it a potential candidate for cancer treatment. N-(2-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea has been found to activate natural killer cells and increase the production of cytokines, which play a crucial role in the immune response.
Biochemical and Physiological Effects:
N-(2-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea has been found to have a positive effect on various biochemical and physiological processes. It has been shown to reduce oxidative stress and inflammation, which are major contributors to various diseases. N-(2-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea has also been found to improve gut health and reduce the risk of gastrointestinal disorders.

Advantages and Limitations for Lab Experiments

N-(2-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea has several advantages for lab experiments. It is a naturally derived compound, making it safe for use in animal studies. It has also been extensively studied, and its mechanism of action is well understood. However, one limitation of N-(2-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea is its low solubility, which can make it challenging to administer in experiments.

Future Directions

There is still much to learn about N-(2-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea, and future research will likely focus on its potential therapeutic applications. Some possible future directions include:
1. Investigating the potential of N-(2-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea as a treatment for autoimmune diseases.
2. Studying the effect of N-(2-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea on the gut microbiome and its potential use in treating gastrointestinal disorders.
3. Exploring the potential of N-(2-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea in cancer treatment, particularly in combination with other therapies.
4. Investigating the potential of N-(2-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
In conclusion, N-(2-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea is a promising compound that has gained significant attention in scientific research due to its potential therapeutic properties. Its anti-inflammatory, anti-tumor, and anti-oxidative properties make it a promising candidate for the treatment of various diseases. Future research will likely focus on its potential therapeutic applications and further understanding of its mechanism of action.

Synthesis Methods

N-(2-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea is synthesized by extracting plant-based ingredients, such as ginger, ginseng, and zanthoxylum fruit, using ethanol. The extract is then purified, and the resulting compound is N-(2-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea.

Scientific Research Applications

N-(2-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-inflammatory, anti-tumor, and anti-oxidative properties. N-(2-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea has also been found to have a positive effect on the immune system, making it a promising candidate for the treatment of various diseases.

properties

IUPAC Name

1-(2-methylphenyl)-3-(3,4,5-trimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-11-7-5-6-8-13(11)19-17(20)18-12-9-14(21-2)16(23-4)15(10-12)22-3/h5-10H,1-4H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUBPOYYEPHOHMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)urea

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